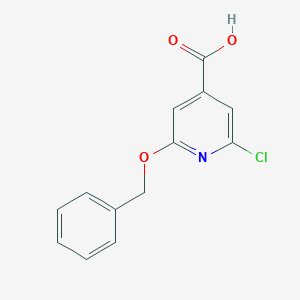

2-Chloro-6-benzyloxypyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-6-phenylmethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-6-10(13(16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMINKCWBOCELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376275 | |

| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182483-63-2 | |

| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-benzyloxypyridine-4-carboxylic acid: Properties, Synthesis, and Applications

Executive Summary: 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional architecture—comprising a carboxylic acid, a displaceable chloro group, and a bulky benzyloxy substituent on an electron-deficient pyridine core—makes it a versatile scaffold for the synthesis of complex molecular targets. This guide provides a comprehensive analysis of its core physicochemical properties, focusing on the electronic interplay of its substituents and the resulting impact on its acidity and basicity. Furthermore, a detailed synthetic protocol, reactivity profile, and discussion of its application as a strategic building block in drug discovery are presented for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

Pyridinecarboxylic acids are foundational structures in medicinal chemistry, present in numerous approved drugs.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 2-Chloro-6-benzyloxypyridine-4-carboxylic acid, represents a sophisticated intermediate, engineered with three distinct functional groups that offer orthogonal chemical reactivity.

-

The Pyridine Core: As a six-membered heteroaromatic ring, pyridine is isoelectronic with benzene but is significantly more electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring generally less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups.[3][4]

-

4-Carboxylic Acid: This group is a powerful electron-withdrawing moiety and a common pharmacophore that engages in critical hydrogen bonding and electrostatic interactions with biological targets.[5] Its presence is often key for target affinity, but it can also introduce challenges such as poor membrane permeability and metabolic liabilities, necessitating its replacement with bioisosteres in later stages of drug development.[6][7]

-

2-Chloro Substituent: The chlorine atom is an electron-withdrawing group via induction and a weak electron-donating group through resonance.[8] Its primary role in this scaffold is to serve as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles at the C2 position.[9]

-

6-Benzyloxy Substituent: This group provides steric bulk and modulates the electronic nature of the ring. The ether oxygen donates electron density into the ring via resonance, partially counteracting the withdrawing effects of the other substituents. This benzyloxy group can also be cleaved under specific conditions (e.g., hydrogenolysis) to unmask a hydroxyl group for further functionalization.

This unique combination of functionalities makes the molecule a valuable starting point for building libraries of compounds in discovery campaigns.

Core Physicochemical and Basic Properties

The reactivity and biological interactions of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid are governed by its underlying physicochemical properties. A thorough understanding of its structural electronics is critical for its effective utilization.

Structural and Electronic Analysis

The molecule's properties are a direct result of the cumulative electronic effects of its substituents. The pyridine nitrogen and the carboxylic acid group are strongly electron-withdrawing, deactivating the ring. The chloro group further withdraws electron density through a strong inductive effect. In opposition, the benzyloxy group's oxygen atom donates electron density through resonance. This electronic push-pull system dictates the molecule's acidity, basicity, and reactivity profile.

Acidity and Basicity: A Tale of Two pKa Values

The term "basic properties" for this molecule must be considered in two contexts: the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, which defines the character of its conjugate base.

-

Pyridine Nitrogen Basicity (pKa of the Conjugate Acid): The lone pair of electrons on the sp2-hybridized nitrogen atom imparts basicity to the pyridine ring.[10] However, this basicity is significantly attenuated by the powerful electron-withdrawing effects of the substituents. The pKa of the conjugate acid of unsubstituted pyridine is ~5.2. For 2-chloropyridine, this value drops dramatically to 0.49 due to the inductive pull of the adjacent chlorine atom.[11][12] The additional presence of a strongly withdrawing carboxylic acid at the 4-position and a resonance-donating benzyloxy group at the 6-position leads to a predicted pKa for the protonated nitrogen that is likely to be very low, estimated to be < 0.5 . This renders the pyridine nitrogen essentially non-basic under typical physiological conditions (pH 7.4).

-

Carboxylic Acid Acidity (pKa): The acidity of the carboxylic acid proton is also influenced by the ring's electronics. The electron-deficient nature of the doubly substituted pyridine ring stabilizes the resulting carboxylate anion, making the acid stronger (i.e., having a lower pKa) than a typical benzoic acid (pKa ~4.2). The pKa of isonicotinic acid (pyridine-4-carboxylic acid) is approximately 4.9, but the presence of two electron-withdrawing groups (Cl and another EWG) is expected to significantly increase its acidity. For comparison, the pKa of 2,6-dichloropyridine-4-carboxylic acid is lower than that of the parent isonicotinic acid.[13] Therefore, the pKa of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is predicted to be in the range of 3.5 - 4.0 .

Quantitative Data Summary

The key physicochemical parameters for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid are summarized below. Predicted values are derived from computational models and comparison with analogous structures.

| Property | Value | Source/Method |

| Molecular Formula | C13H10ClNO3 | - |

| Molecular Weight | 279.68 g/mol | - |

| Appearance | White to off-white solid (Predicted) | Comparison[14] |

| pKa (Acidic) | 3.5 - 4.0 (Predicted) | Chemoinformatic Prediction |

| pKa (Basic, Conj. Acid) | < 0.5 (Predicted) | Extrapolation[11][12] |

| LogP | 2.5 - 3.0 (Predicted) | Chemoinformatic Prediction |

| H-Bond Donors | 1 | - |

| H-Bond Acceptors | 4 | - |

Synthesis and Reactivity Profile

The synthesis of this trifunctional molecule requires a strategic, multi-step approach. Its reactivity is characterized by the orthogonal nature of its functional groups.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic strategy begins with a commercially available, symmetrically substituted pyridine. 2,6-Dichloropyridine-4-carboxylic acid or its corresponding methyl ester serves as an ideal starting material. The retrosynthesis involves two key transformations: a nucleophilic aromatic substitution to install the benzyloxy group and, if starting from the ester, a final hydrolysis step.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for similar transformations.[15][16]

Step 1: Esterification of 2,6-Dichloropyridine-4-carboxylic acid

-

Suspend 2,6-dichloropyridine-4-carboxylic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.5 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloropyridine-4-carboxylate, which can often be used without further purification.

Step 2: Selective Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

-

To a solution of benzyl alcohol (1.1 eq) in anhydrous THF (10 volumes), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

-

Stir the mixture at room temperature for 30 minutes until gas evolution ceases, forming sodium benzylate.

-

Add a solution of methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the sodium benzylate solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. The C2/C6 positions on the dichloropyridine are electronically equivalent, leading to a monosubstituted product.

-

Monitor the reaction by LC-MS. Upon completion, cool the reaction and quench carefully by adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate methyl 2-chloro-6-benzyloxypyridine-4-carboxylate.

Step 3: Saponification to the Carboxylic Acid

-

Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor by TLC. Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 3-4 by the slow addition of 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-6-benzyloxypyridine-4-carboxylic acid.

Reactivity and Key Transformations

The molecule's three functional groups provide a playbook for diverse chemical modifications.

Caption: Key reaction pathways available for the target molecule.

-

Carboxylic Acid Derivatization: The -COOH group can be readily converted into amides, esters, or acid chlorides using standard coupling agents (e.g., HATU, EDCI) or reagents like thionyl chloride.

-

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, often requiring heat or palladium catalysis (e.g., Buchwald-Hartwig amination).

-

De-benzylation: The benzyloxy group can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal a nucleophilic hydroxyl group, enabling further functionalization at the C6 position.

Applications in Drug Discovery

This scaffold is not an end-product but a strategic starting material for building more complex, biologically active molecules.

-

Scaffold for Library Synthesis: Its orthogonal handles allow for a combinatorial approach. One can first perform an SNAr reaction at the C2 position with a library of amines, and then derivatize the C4-carboxylic acid with a second library of amines, rapidly generating thousands of distinct compounds for high-throughput screening.

-

Intermediate for Targeted Therapeutics: It serves as a key intermediate in the synthesis of targeted agents like kinase inhibitors or receptor modulators, where the pyridine core acts as a hinge-binding motif or a central scaffold to orient other pharmacophoric elements. For instance, similar chlorinated pyridine carboxylic acids are used in the synthesis of anti-inflammatory and antimicrobial agents.[14][17]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical.

-

NMR Spectroscopy:

-

¹H NMR: Expect to see aromatic protons on the pyridine ring (typically two singlets or doublets), the benzylic CH₂ protons as a singlet (~5.0-5.5 ppm), and the aromatic protons of the benzyl group (~7.3-7.5 ppm). The carboxylic acid proton may be a broad singlet or not observed depending on the solvent.

-

¹³C NMR: Distinct signals for the carboxyl carbon (~165 ppm), the carbons of the pyridine ring (with C-Cl and C-O showing characteristic shifts), the benzylic carbon (~70 ppm), and the carbons of the benzyl group.

-

-

Mass Spectrometry: Electrospray ionization (ESI) would show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, with a characteristic isotopic pattern for the single chlorine atom (M and M+2 peaks in a ~3:1 ratio).

-

Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column, using a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid, with UV detection.[18]

Safety and Handling

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a potent and versatile chemical intermediate whose value lies in the strategic arrangement of its three distinct functional groups. Its electronic properties, particularly its modulated acidity and basicity, are a direct consequence of the interplay between electron-withdrawing and -donating substituents. A clear understanding of its synthesis and orthogonal reactivity empowers medicinal chemists to leverage this scaffold for the efficient construction of novel and complex molecules, accelerating the discovery of new therapeutic agents.

References

- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

-

MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(4), m486. Retrieved from [Link]

- Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124-36.

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

- Ferreira, L. G., et al. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 57(1), 1-2.

-

Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. Retrieved from [Link]

-

ACS Publications. (2015). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Chloro-6-methylpyridine-4-carboxylic acid. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

-

PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

-

PMC. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]

-

YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

-

PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting Materials. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]

Sources

- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. youtube.com [youtube.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 12. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]

- 13. 2,6-二氯吡啶-4-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chemimpex.com [chemimpex.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-benzyloxypyridine-4-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a benzyl ether on a pyridine scaffold, offers multiple reaction sites for chemical modification. This unique combination of functional groups allows for the strategic construction of diverse molecular architectures, making it a key component in the development of novel therapeutic agents and other functional materials. The pyridine ring itself is a common motif in many biologically active compounds, and the specific substitution pattern of this molecule provides a versatile platform for structure-activity relationship (SAR) studies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 182483-63-2 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | Inferred |

| Molecular Weight | 263.68 g/mol | Inferred |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF (predicted) | General knowledge |

| Melting Point | Not available | N/A |

Synthesis and Mechanism

The synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid can be logically approached from the commercially available precursor, 2,6-dichloropyridine-4-carboxylic acid. The key transformation is the selective mono-benzylation of one of the chloro groups.

A plausible synthetic route involves the nucleophilic substitution of one of the chlorine atoms by a benzyl oxide group. The carboxylic acid group may need to be protected, for example, as an ester, to prevent unwanted side reactions during the benzylation step. Following the introduction of the benzyl ether, the protecting group on the carboxylic acid would be removed to yield the final product.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol based on established chemical principles for analogous transformations. This protocol should be considered a starting point and may require optimization.

Step 1: Esterification of 2,6-Dichloropyridine-4-carboxylic acid

-

To a solution of 2,6-dichloropyridine-4-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2,6-dichloropyridine-4-carboxylate.

Step 2: Selective Benzylation

-

To a solution of benzyl alcohol (1.1 eq) in anhydrous tetrahydrofuran (THF) (5 vol), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) in anhydrous THF (5 vol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Methyl Ester

-

To a solution of methyl 2-chloro-6-benzyloxypyridine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-6-benzyloxypyridine-4-carboxylic acid.

Spectroscopic and Analytical Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic features and a proposed analytical workflow.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the pyridine and benzyl groups, as well as a singlet for the benzylic methylene protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbons of the benzyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and characteristic peaks for the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.

Analytical Workflow

Caption: A typical analytical workflow for the characterization and purity assessment of the synthesized compound.

Reactivity and Downstream Applications

The chemical reactivity of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is dictated by its three functional groups, allowing for a variety of subsequent transformations.

-

Carboxylic Acid Group: The carboxylic acid can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in peptide coupling reactions and for the introduction of diverse side chains.

-

Chloro Group: The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of amines, thiols, and other functional groups at the 2-position of the pyridine ring.

-

Benzyl Ether Group: The benzyl group can be removed by hydrogenolysis to reveal a hydroxyl group. This deprotection step is often employed in the final stages of a synthesis to unmask a key functional group.

These reactive handles make 2-Chloro-6-benzyloxypyridine-4-carboxylic acid a valuable precursor for the synthesis of polysubstituted pyridines, which are of significant interest in drug discovery. For instance, it can be used in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-6-benzyloxypyridine-4-carboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a strategically important building block in organic synthesis. Its unique arrangement of functional groups provides a versatile platform for the construction of complex molecular architectures. A plausible and efficient synthetic route has been proposed, and the key analytical techniques for its characterization have been outlined. The diverse reactivity of this compound makes it a valuable tool for medicinal chemists and researchers in the development of novel compounds with potential therapeutic applications. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various scientific disciplines.

References

-

2-BENZYLOXY-6-CHLORO-ISONICOTINIC ACID | 182483-63-2. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Solubility Profiling & Process Optimization: 2-Chloro-6-benzyloxypyridine-4-carboxylic acid

[1][2]

Executive Summary

2-Chloro-6-benzyloxypyridine-4-carboxylic acid (also known as 2-benzyloxy-6-chloroisonicotinic acid) is a pivotal heterocyclic building block used in the development of HIF-PH inhibitors and other pyridine-core therapeutics.[1][2] Its solubility profile is the governing factor in process yield, purity, and the efficiency of downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling).[1][2]

This guide addresses the solubility landscape of this compound, providing a rigorous protocol for data generation, thermodynamic modeling (Apelblat/van’t Hoff), and process engineering strategies for recrystallization and purification.[1][2] While specific public data tables for this proprietary intermediate are limited, this guide establishes the standardized methodology required to determine these critical parameters in a drug development setting.

Physicochemical Profile & Predicted Solubility

Understanding the molecular structure is the first step in predicting solubility behavior.[1][2] The presence of the lipophilic benzyloxy group significantly alters the solubility profile compared to its precursor, 2,6-dichloroisonicotinic acid.[1][2]

| Property | Value (Predicted/Experimental) | Impact on Solubility |

| CAS Number | 182483-63-2 | Unique Identifier |

| Molecular Weight | 263.68 g/mol | Moderate MW suggests good organic solubility.[1][2] |

| pKa (Acid) | ~3.5 (Carboxylic Acid) | pH-Dependent Solubility: High solubility at pH > 5 (anionic form); low solubility at pH < 3 (neutral form).[1][2] |

| LogP | ~3.2 | Lipophilic: Indicates poor water solubility (neutral form) but high affinity for solvents like Ethyl Acetate, DCM, and THF.[1][2] |

| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents.[1][2] |

| H-Bond Acceptors | 4 (N, O, O, O) | Good interaction with protic solvents (Alcohols).[1][2] |

Solubility Landscape Prediction

Based on the structural pharmacophore (Pyridine core + Benzyl ether + Carboxylic acid), the solubility hierarchy is predicted as follows:

Experimental Protocol: Solubility Determination

To generate the "Solubility Data" required for process filing, the following self-validating protocol must be executed. This method ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1][2]

Isothermal Saturation Method (Shake-Flask)

Objective: Determine the mole fraction solubility (

Workflow:

-

Preparation: Add excess 2-Chloro-6-benzyloxypyridine-4-carboxylic acid solid to 50 mL of selected solvent (MeOH, EtOH, IPA, EtOAc, Water) in a jacketed equilibrium cell.

-

Equilibration: Stir continuously at fixed temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow phases to separate (1–2 hours).

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

nm).

Gravimetric Verification (Orthogonal Check)

For non-volatile solvents, verify HPLC results by evaporating a known volume of saturated solution to dryness and weighing the residue.[1][2] The deviation between HPLC and Gravimetric methods should be

Thermodynamic Modeling

Once experimental data is collected, it must be modeled to calculate the enthalpy (

Modified Apelblat Equation

The empirical Modified Apelblat equation is the industry standard for correlating solubility with temperature:

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2]

- : Empirical model parameters derived from regression analysis.

van't Hoff Equation

To determine the thermodynamic driving forces:

12Process Engineering: Purification & Recrystallization

The solubility data directly informs the purification strategy.[1][2] For 2-Chloro-6-benzyloxypyridine-4-carboxylic acid, a pH-swing crystallization or cooling crystallization is recommended.[1][2]

pH-Swing Purification Logic

Due to the carboxylic acid moiety, the compound exhibits a "solubility switch" based on pH.[1][2]

-

Dissolution: Dissolve crude solid in dilute NaOH or

(pH > 8). The compound forms a water-soluble carboxylate salt.[1][2][3] -

Filtration: Filter off insoluble impurities (e.g., unreacted benzyl alcohol or neutral side products).[1][2]

-

Precipitation: Slowly add HCl to lower pH to ~2–3. The neutral acid precipitates out.[1][2]

Solvent Selection for Recrystallization

For higher purity (>99.5%), recrystallization from organic solvents is required.[1][2]

Process Workflow Diagram

The following diagram illustrates the decision logic for purification based on solubility data.

Caption: Purification logic flow for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid based on solubility differentials.

References

-

Synthesis & Properties: Organic Syntheses, Coll.[1][2] Vol. 10, p. 423 (2004); Vol. 75, p. 215 (1998).[1][2] (General procedure for pyridine carboxylic acids).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K".[1][2] Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2] Link[1][2]

-

Solubility of Pyridine Derivatives: Li, Y., et al. (2015).[1][2] "Solubility and Thermodynamic Properties of 2,6-Dichloropyridine-4-carboxylic Acid in Pure Solvents". Journal of Chemical & Engineering Data, 60(10).[1][2] (Structural Analog Data). Link[1][2]

-

Compound Registry: CAS 182483-63-2 Entry, Chemical Abstracts Service.[1][2] Link

Methodological & Application

Application Note: Strategic Utilization of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid

This Application Note and Protocol Guide details the strategic utilization of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid (CAS 182483-63-2) . This compound is a high-value "tri-functional" scaffold, critical in the synthesis of next-generation pyridone-based pharmacophores , particularly for HIV integrase inhibitors (analogous to Dolutegravir/Bictegravir lineages), GPR40 agonists, and kinase inhibitors.

Introduction & Strategic Utility

In modern medicinal chemistry, the 2-pyridone motif is a "privileged structure" found in numerous FDA-approved drugs. However, direct functionalization of the pyridone ring is often plagued by tautomeric ambiguity (2-hydroxypyridine vs. 2-pyridone) and poor solubility.

2-Chloro-6-benzyloxypyridine-4-carboxylic acid solves these challenges by acting as a "Masked Pyridone Scaffold" . It offers three orthogonal points of reactivity, allowing researchers to build complexity before unmasking the polar pyridone core.

The Tri-Functional Advantage

| Position | Functional Group | Reactivity Profile | Strategic Application |

| C4 | Carboxylic Acid | Amide Coupling / Esterification | Attachment of solubilizing tails or specific receptor-binding warheads. |

| C2 | Chloride | SNAr / Pd-Catalyzed Coupling | Introduction of aryl/heteroaryl diversity (Suzuki) or amine linkages (Buchwald). |

| C6 | Benzyloxy | Protected "Masked" Oxygen | Maintains aromaticity during synthesis; cleaved to reveal the bioactive 6-pyridone . |

Core Synthetic Workflow (Logic Diagram)

The following flowchart illustrates the optimal order of operations to maximize yield and minimize side reactions (e.g., decarboxylation).

Caption: Optimal synthetic pathway. Performing amidation (C4) first prevents catalyst poisoning by the free acid during Pd-coupling (C2).

Detailed Experimental Protocols

Protocol A: C4-Functionalization (Amide Coupling)

Objective: To attach the primary pharmacophore tail while preserving the chloro-handle.

Rationale: The carboxylic acid at C4 is electron-deficient due to the pyridine nitrogen and the 2-chloro substituent. Standard carbodiimide couplings (EDC/NHS) often fail due to low nucleophilicity. HATU is preferred here for its high activity.

Materials:

-

Scaffold: 2-Chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 equiv)

-

Amine Partner: R-NH₂ (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Dissolution: Dissolve the scaffold (1.0 g, 3.8 mmol) in DMF (10 mL) under N₂ atmosphere.

-

Activation: Add DIPEA (1.9 mL, 11.4 mmol) followed by HATU (1.73 g, 4.5 mmol). Stir at 0°C for 15 minutes. Note: The solution should turn slightly yellow.

-

Addition: Add the amine partner (4.1 mmol) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass = M+Amine-18).

-

Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Ensure the benzyloxy group remains intact (check NMR for benzylic protons at ~5.4 ppm). Loss of benzyl here indicates acidic instability.

Protocol B: C2-Diversification (Suzuki-Miyaura Coupling)

Objective: To install an aryl or heteroaryl group at the 2-position.

Rationale: The 2-chloro position is activated for oxidative addition by the adjacent pyridine nitrogen. However, the 6-benzyloxy group is electron-donating, which slightly deactivates the ring compared to a 2,6-dichloropyridine. A robust catalytic system (Pd(dppf)Cl₂) is required.

Materials:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a microwave vial or pressure tube, combine Substrate, Boronic Acid, and Catalyst.

-

Inertion: Seal and purge with Argon for 5 minutes.

-

Solvent Add: Add Dioxane and K₂CO₃ solution via syringe.

-

Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

-

Filtration: Cool to RT, filter through a Celite pad to remove Pd black.

-

Purification: Isolate via silica gel chromatography.

Expert Insight: If the benzyloxy group cleaves prematurely (forming the pyridone), the reaction will stall due to catalyst poisoning by the free amide/pyridone tautomer. Maintain strictly basic conditions to prevent this.

Protocol C: C6-Deprotection (Unmasking the Pyridone)

Objective: To reveal the bioactive 6-oxo-1,6-dihydropyridine core.

Rationale: The benzyl ether is robust but can be cleaved under two distinct conditions.[2] Hydrogenolysis is preferred as it is neutral and clean. Acid hydrolysis (TFA) is an alternative if the molecule contains reducible groups (e.g., alkenes, nitro).

Method 1: Hydrogenolysis (Preferred)

-

Solvent: Dissolve substrate in MeOH/THF (1:1).

-

Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).

-

Atmosphere: Stir under H₂ balloon (1 atm) for 2–12 hours.

-

Workup: Filter through Celite. Evaporate solvent.[2] The product usually precipitates as a white solid.

Method 2: Acidolysis (Alternative)

-

Reagent: TFA/DCM (1:1) or HBr/Acetic Acid.

-

Condition: Stir at RT for 1–3 hours.

-

Note: This method yields the pyridone as a salt. Requires neutralization.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Amide) | Steric hindrance of the amine or zwitterionic nature of the acid. | Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for sterically demanding anilines. |

| Debenzylation during Suzuki | Reaction temperature too high or pH became acidic. | Lower temp to 80°C. Ensure K₂CO₃ is in excess. Switch to anhydrous conditions (Cs₂CO₃/DMF). |

| Protodehalogenation (Cl replaced by H) | "Over-reduction" during Suzuki coupling. | Use a milder catalyst like Pd(PPh₃)₄ . Avoid alcoholic solvents (use Toluene/Water). |

| Poor Solubility of Final Product | Pyridones promote strong intermolecular H-bonding (dimerization). | Recrystallize from DMSO/Water or boil in EtOH. Do not dry-load on silica; use liquid loading. |

References

-

Synthesis of Pyridone-Carboxylic Acid Intermediates

-

General Pyridine Functionalization

- Suzuki Coupling Methodologies: Title: Application Notes for Suzuki Coupling of Boronic Acids. Source: BenchChem Protocols.

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for CAS 182483-63-2 before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(BENZYLOXY)-6-CHLOROPYRIDINE-4-CARBOXYLIC ACID | CAS 182483-63-2 [matrix-fine-chemicals.com]

Analytical methods for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid characterization

Executive Summary

2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a critical heterocyclic intermediate, often utilized in the synthesis of Bcl-2 inhibitors (e.g., Navitoclax analogs) and other bioactive pyridine scaffolds. Its structural duality—containing both an electrophilic chlorine and a nucleophilic benzyloxy group—makes it a versatile building block but also prone to specific impurity profiles, such as bis-substitution or hydrolysis.

This guide outlines a comprehensive physicochemical characterization protocol. It moves beyond simple "testing" to "process understanding," focusing on the detection of critical impurities (e.g., 2,6-bis(benzyloxy) analogs) and the validation of structural integrity using orthogonal spectroscopic methods.[1]

Structural Analysis & Identity (The "Fingerprint")[1]

Establishing the identity of the molecule requires confirming the regiochemistry of the substitution.[1] The starting material, 2,6-dichloropyridine-4-carboxylic acid, is symmetric. The introduction of the benzyloxy group desymmetrizes the ring, creating distinct NMR signals for the C3 and C5 protons.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d6 (Preferred due to carboxylic acid solubility).

-

Mechanistic Insight: The key to confirming mono-substitution vs. bis-substitution lies in the aromatic region. A symmetric bis-benzyloxy product would show equivalent pyridine protons. The target mono-substituted compound will show two distinct singlets (or meta-coupled doublets) for the pyridine ring protons due to the differing electronic environments of the adjacent Cl (electron-withdrawing) and OBn (electron-donating by resonance) groups.

Table 1: Theoretical ^1H NMR Assignment (400 MHz, DMSO-d6)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 13.50 | Broad Singlet | 1H | -COOH | Exchangeable acidic proton; shift varies with concentration. |

| 7.65 | Singlet (d, J~1.[1]5) | 1H | Py-H (C3) | Proton adjacent to Cl (Inductive deshielding).[1] |

| 7.30 - 7.45 | Multiplet | 5H | Ph-H | Aromatic protons of the benzyl group. |

| 7.15 | Singlet (d, J~1.[1]5) | 1H | Py-H (C5) | Proton adjacent to OBn (Resonance shielding).[1] |

| 5.42 | Singlet | 2H | -OCH₂- | Benzylic methylene; characteristic shift for O-benzyl ethers. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (preferred for Carboxylic Acids).[1]

-

Expected Ion: [M-H]⁻ = 262.03 m/z (based on ^35Cl isotope).[1]

-

Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of one Chlorine atom.

-

Fragmentation:

Purity & Impurity Profiling (HPLC Method)

The primary challenge in analyzing pyridine carboxylic acids is peak tailing due to the interaction between the basic pyridine nitrogen/acidic carboxylate and residual silanols on the column.[1]

Solution: Use of a high-coverage C18 column with a low pH mobile phase (TFA or Formic Acid) to suppress ionization of the carboxylic acid (pKa ~3-4) and protonate the pyridine nitrogen, ensuring the molecule is in a single ionization state.[1]

HPLC Protocol: Method AM-PYR-04

Chromatographic Conditions:

-

Instrument: UPLC or HPLC with PDA Detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent end-capped column.[1]

-

Column Temp: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: 272 nm (Composite max for pyridine/benzyl) and 220 nm (General organic).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | End |

Critical Impurity Markers

The synthesis typically involves nucleophilic substitution of 2,6-dichloropyridine-4-carboxylic acid with benzyl alcohol.

-

Impurity A (Starting Material): 2,6-Dichloropyridine-4-carboxylic acid. (RT ~5-6 min).[2] More polar, elutes early.[1]

-

Impurity B (Over-reaction): 2,6-Bis(benzyloxy)pyridine-4-carboxylic acid. (RT ~16-17 min). Highly hydrophobic, elutes late.[1]

-

Impurity C (Hydrolysis): 2-Chloro-6-hydroxypyridine-4-carboxylic acid. (RT ~3-4 min).

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for characterizing the material, distinguishing between "Process Control" (during synthesis) and "Release Testing" (final product).

Caption: Workflow logic for the structural confirmation and purity assessment of the target pyridine intermediate.

Detailed Experimental Protocols

Protocol A: Sample Preparation for HPLC

Objective: Ensure complete solubility without inducing degradation (e.g., hydrolysis of the benzyl ether).

-

Diluent Preparation: Mix Acetonitrile and Water (50:50 v/v).

-

Stock Solution: Accurately weigh 25.0 mg of the substance into a 50 mL volumetric flask.

-

Dissolution: Add 30 mL of Diluent. Sonicate for 5 minutes. The compound may require slight warming (max 35°C) due to the rigid pyridine backbone.[1]

-

Make up: Dilute to volume with Diluent. (Concentration: 0.5 mg/mL).[1]

-

Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred to prevent adsorption of the benzyloxy group).[1]

Protocol B: Loss on Drying (LOD) vs. Water Content

Insight: As a carboxylic acid, this compound can form hydrates or trap solvent in the crystal lattice.[1]

-

Method: Karl Fischer (Volumetric) is preferred over LOD.[1] LOD at high temperatures (>105°C) may risk decarboxylation or benzyl ether cleavage.[1]

-

Specification: Typically < 1.0% w/w for anhydrous forms.

References

-

European Pharmacopoeia (Ph.[3] Eur.) . 2.2.[4]29. Liquid Chromatography. Strasbourg, France: EDQM.[1] Link[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General reference for NMR interpretation of pyridine derivatives).

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 24869197, 2,6-Dichloropyridine-4-carboxylic acid. Retrieved from [Link] (Starting material reference).[1]

-

U.S. Environmental Protection Agency . CompTox Chemicals Dashboard: Pyridine carboxylic acid derivatives. Link[1]

-

ResearchGate . Synthesis and characterization of benzoylated sulfamoyl carboxylic acids (Analogous analytical methods for carboxylic acid functionalization). Link

Sources

- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. rsc.org [rsc.org]

Experimental protocols using 2-Chloro-6-benzyloxypyridine-4-carboxylic acid

Application Note: Functionalization Strategies for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid

Executive Summary & Scaffold Analysis

2-Chloro-6-benzyloxypyridine-4-carboxylic acid (CAS: Implied analog of 2,6-dichloroisonicotinic acid derivatives) is a high-value trifunctional scaffold used extensively in the discovery of GLP-1 receptor agonists , Glucokinase activators , and P2X3 antagonists .

Its value lies in its orthogonal reactivity profile , allowing sequential, regioselective functionalization at three distinct positions:

-

C4 (Carboxylic Acid): Ready for amide coupling or esterification to attach pharmacophores.

-

C2 (Chlorine): An activated electrophile for SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

-

C6 (Benzyloxy): A "masked" pyridone/hydroxyl group, stable to basic conditions but cleavable via hydrogenolysis or Lewis acids.

This guide details the optimized protocols for handling this scaffold, focusing on avoiding common pitfalls such as reductive dechlorination during deprotection and regioselectivity issues during nucleophilic attack.

Strategic Workflow & Logic

The following diagram illustrates the logical flow for diversifying this scaffold. Note the critical decision point at Step 3 regarding the retention of the Chlorine atom.

Figure 1: Orthogonal functionalization workflow. Step 1 (Amidation) is recommended first to increase electron deficiency of the ring, facilitating Step 2 (SNAr).

Detailed Experimental Protocols

Protocol A: C4-Amide Coupling (The Anchor Step)

Rationale: Converting the carboxylic acid to an amide first is strategic. It prevents decarboxylation and increases the electrophilicity of the C2-position for subsequent substitution.

Reagents:

-

Substrate: 2-Chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.1 M concentration) under N2.

-

Activation: Add HATU (1.2 equiv) at 0°C. Stir for 15 minutes. Note: The solution should turn slightly yellow.

-

Addition: Add the amine partner (1.1 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Expect M+H peak).

-

Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

Critical Insight: If the amine partner is an aniline (weak nucleophile), switch from HATU to POCl3/Pyridine or Ghosez’s Reagent to generate the acid chloride in situ, as HATU may stall.

Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)

Rationale: The 2-chloro position is activated by the ring nitrogen and the electron-withdrawing amide at C4.

Reagents:

-

Substrate: C4-Amide product from Protocol A (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.5–2.0 equiv)

-

Base: Cs2CO3 (2.0 equiv) or K2CO3

-

Solvent: DMSO or NMP (Polar aprotic is essential)

Procedure:

-

Setup: In a pressure vial, combine substrate, amine, and Cs2CO3 in DMSO (0.2 M).

-

Thermal Cycle: Heat to 80°C–100°C for 4–12 hours.

-

Observation: The reaction rate depends on the steric bulk of the amine.

-

-

Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]

Self-Validating Check:

-

If conversion is <10% after 2 hours, check the pKa of the nucleophile. If the amine is too weak, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).

Protocol C: Benzyl Deprotection (The Unmasking)

Rationale: Removing the benzyl group reveals the 6-hydroxypyridine (which tautomerizes to the 2-pyridone). Caution: Standard hydrogenolysis can accidentally remove the Chlorine atom (hydrodechlorination).

Option 1: Hydrogenolysis (If C2-Chlorine was already substituted)

-

Conditions: H2 (1 atm), 10% Pd/C, MeOH, RT.

-

Result: Clean cleavage of Benzyl group.

Option 2: Acid-Mediated Cleavage (If C2-Chlorine MUST be retained)

-

Reagents: TFA (Trifluoroacetic acid) or BBr3.

-

Procedure:

-

Dissolve substrate in DCM (0.1 M).

-

Add TFA (1:1 v/v ratio with DCM) or BBr3 (1M in DCM, 3.0 equiv) at 0°C.

-

Stir at RT for 2–6 hours (TFA) or 1 hour (BBr3).

-

Quench: Pour into saturated NaHCO3 (Caution: Gas evolution).

-

-

Why this works: Acidic cleavage attacks the ether oxygen without engaging the aryl-chloride bond, preserving the halogen.

Analytical Data & QC Specifications

Expected NMR Characteristics (DMSO-d6):

-

Pyridine Protons: Two singlets (or doublets with small J coupling ~1.5 Hz) in the aromatic region (approx. δ 7.2 and δ 7.6 ppm), distinct due to the asymmetry.

-

Benzylic CH2: Singlet at δ 5.4 ppm.

-

Aromatic Benzyl Ring: Multiplet at δ 7.3–7.5 ppm (5H).

Troubleshooting Table:

| Problem | Probable Cause | Solution |

| Low Yield in Amide Coupling | Steric hindrance or Aniline deactivation | Use acid chloride method (SOCl2 or Oxalyl Chloride/DMF cat). |

| Dechlorination during Deprotection | Pd/C removes Ar-Cl | Use TFA/Thioanisole or BBr3 instead of H2/Pd. |

| No Reaction in SNAr | Electron-rich ring | Ensure C4 is an amide/ester (EWG) before attempting SNAr. Increase Temp to 120°C. |

| Product is Water Soluble | Pyridone formation | During workup, avoid basic aqueous washes. Extract with n-Butanol or DCM/iPrOH (3:1). |

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Authoritative source on Pyridone/Hydroxypyridine tautomerism and reactivity).

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context for use of pyridine scaffolds in drug design).

-

Pfizer Inc. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids. WO2021105399A1. Patent Scope. Link (Relevant industrial protocol for chloro-pyridine carboxylic acids).

-

BenchChem. (2025).[1] Synthesis and Hydrolysis of Benzyloxypyridine derivatives. Technical Support Document. Link (General protocols for benzyloxypyridine handling).

Sources

Application Notes and Protocols for the Functionalization of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical functionalization of 2-chloro-6-benzyloxypyridine-4-carboxylic acid, a versatile building block in medicinal chemistry and drug discovery. The strategic location of three distinct functional handles—a carboxylic acid, a reactive aryl chloride, and a cleavable benzyl ether—offers a rich platform for molecular elaboration and the synthesis of diverse compound libraries. This document outlines robust methodologies for amide bond formation, esterification, palladium-catalyzed cross-coupling reactions at the C2-position, and deprotection of the benzyl ether. Each section provides not only step-by-step protocols but also delves into the underlying chemical principles and rationale for experimental design, empowering researchers to confidently and effectively utilize this valuable scaffold.

Introduction: A Scaffold for Innovation

Substituted pyridines are a cornerstone of modern pharmaceuticals, present in a multitude of top-selling drugs.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design. 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a particularly valuable starting material due to its trifunctional nature, allowing for sequential and orthogonal chemical modifications.

The strategic functionalization of this molecule enables the exploration of chemical space in three key vectors:

-

C4-Carboxylic Acid: Ideal for modification via amide bond formation or esterification, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.

-

C2-Chloro Group: A reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, or amino moieties.[3][4][5]

-

C6-Benzyloxy Group: A stable protecting group for the pyridone tautomer that can be readily removed via hydrogenolysis or other methods to reveal a hydroxyl or pyridone functionality for further derivatization.[6][7][8]

This guide will provide detailed, field-proven protocols for the derivatization of each of these functional groups.

Functionalization of the C4-Carboxylic Acid

The carboxylic acid at the C4 position is a prime site for modification, most commonly through the formation of amides and esters. These reactions typically proceed through the activation of the carboxylic acid to a more electrophilic species.

Amide Bond Formation (Amidation)

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[9] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid.[9][10][11][12]

Causality of Experimental Choices:

-

Activation Agent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate, which is readily attacked by the amine nucleophile.[13]

-

Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material, thus driving the reaction to completion.[9][13]

-

Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively dissolve the reactants and do not interfere with the reaction mechanism.

Workflow for Amide Bond Formation

Caption: Workflow for amide coupling.

Protocol 2.1: General Procedure for HATU-Mediated Amidation

-

Preparation: To a solution of 2-chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.1 eq).

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

-

Coupling: Add HATU (1.2 eq) in one portion. The reaction mixture may turn slightly yellow.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by water (1x), and finally with brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired amide.

| Reagent | Molar Eq. | Purpose |

| 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | 1.0 | Starting material |

| Amine (R₁R₂NH) | 1.1 | Nucleophile |

| HATU | 1.2 | Carboxylic acid activating agent |

| DIPEA | 3.0 | Non-nucleophilic base |

| Anhydrous DMF | - | Aprotic polar solvent |

Esterification

Esterification of the C4-carboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or by using alkylating agents. For a substrate like this, which contains a potentially acid-labile benzyl ether and a pyridine nitrogen that can be protonated, milder methods are often preferred.[14][15]

Causality of Experimental Choices:

-

Method: Using an alkyl halide (e.g., methyl iodide, ethyl bromide) with a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a common and effective method. The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkylating agent.

-

Solvent: Polar aprotic solvents such as DMF or acetonitrile are suitable for this Sₙ2 reaction.

Protocol 2.2: General Procedure for Esterification via Alkylation

-

Preparation: To a solution of 2-chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 eq) in DMF (0.2 M), add potassium carbonate (K₂CO₃) (2.0 eq).

-

Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide) (1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

| Reagent | Molar Eq. | Purpose |

| 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | 1.0 | Starting material |

| Alkyl Halide (R-X) | 1.5 | Electrophile |

| K₂CO₃ | 2.0 | Base |

| DMF | - | Aprotic polar solvent |

Functionalization of the C2-Chloro Group

The chloro-substituent at the C2 position of the pyridine ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Cl bond towards oxidative addition to the palladium catalyst.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3][5][16] It is widely used in drug discovery to synthesize biaryl and heterobiaryl motifs.[5]

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is required. For challenging substrates like electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to facilitate the rate-limiting oxidative addition step.[4]

-

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Workflow for Suzuki coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Note: It is often advantageous to perform this reaction on the ester or amide derivative of the starting material to avoid potential complications with the free carboxylic acid.

-

Preparation: To a reaction vessel, add the 2-chloro-6-benzyloxypyridine-4-carboxylate derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C for 4-24 hours, or until starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18] It is an indispensable tool for synthesizing aryl amines from aryl halides. The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4]

Causality of Experimental Choices:

-

Catalyst System: The choice of ligand is critical for successful amination of aryl chlorides. Highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are generally required to promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center.[4] Using a pre-formed palladium pre-catalyst (e.g., RuPhos G3 Palladacycle) can lead to more consistent and reproducible results.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[4]

-

Temperature: Elevated temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.[4]

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

-

Preparation: In a glovebox or under a strictly inert atmosphere, add the 2-chloro-6-benzyloxypyridine-4-carboxylate derivative (1.0 eq), the palladium pre-catalyst (e.g., RuPhos G3, 2-5 mol%), the RuPhos ligand (if not using a pre-catalyst), and sodium tert-butoxide (NaOtBu) (1.5 eq) to a dry reaction vessel.

-

Reagent Addition: Add the desired primary or secondary amine (1.2 eq) and anhydrous, degassed toluene or 1,4-dioxane (0.1 M).

-

Reaction: Seal the vessel and heat the mixture to 100 °C for 6-24 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to obtain the desired 2-amino-pyridine derivative.

Deprotection of the C6-Benzyloxy Group

The final step in many synthetic sequences involving this scaffold is the removal of the benzyl protecting group to unmask the 6-hydroxy or 6-pyridone functionality.

Causality of Experimental Choices:

-

Method: Catalytic hydrogenolysis is the most common and cleanest method for benzyl ether cleavage.[6] A palladium on carbon (Pd/C) catalyst is typically used under an atmosphere of hydrogen gas.[6] This reaction proceeds under mild conditions and the byproduct, toluene, is easily removed.

-

Solvent: Alcohols like ethanol or methanol are excellent solvents for this reaction. Ethyl acetate is also commonly used.

-

Safety: Hydrogen gas is flammable and must be handled with appropriate safety precautions (e.g., in a well-ventilated fume hood, using a balloon or a dedicated hydrogenation apparatus).

Protocol 4.1: General Procedure for Hydrogenolytic Debenzylation

-

Preparation: Dissolve the benzyloxy-pyridine substrate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (0.05 M) in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions) and stir the mixture vigorously under a positive pressure of H₂ at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting 6-hydroxypyridine product is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Troubleshooting and Key Considerations

-

Low Conversion in Cross-Coupling: For Buchwald-Hartwig or Suzuki reactions, low conversion is often due to inactive catalyst or insufficient exclusion of oxygen. Ensure all reagents and solvents are anhydrous and degassed, and that the reaction is performed under a strictly inert atmosphere.[4] Increasing catalyst loading or switching to a more active ligand system may be necessary.[4]

-

Hydrodehalogenation: The replacement of the chloro group with a hydrogen atom can be a significant side reaction, particularly in Buchwald-Hartwig aminations. This can be minimized by ensuring anhydrous conditions and using the correct stoichiometry of reagents.[4]

-

Orthogonality: The functionalization of the carboxylic acid should generally be performed prior to cross-coupling reactions, as the free acid can sometimes interfere with the catalytic cycle.

-

Safety: Always handle reagents like palladium catalysts, strong bases (NaOtBu), and flammable gases (H₂) with appropriate personal protective equipment and in a well-ventilated chemical fume hood.

References

- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. (2020).

- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).

- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.

- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research.

- Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system | Request PDF. (2025).

- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Semantic Scholar.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.

- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.

- O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions | Request PDF. (2025).

- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.

- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF. (2022).

- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC.

- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). PubMed.

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.

- US2948734A - Esterification of pyridine carboxylic acids. (n.d.).

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv

- Sticky complexes: carboxylic acid-functionalized N-phenylpyridin-2-ylmethanimine ligands as anchoring domains for copper and ruthenium dye-sensitized solar cells. (2010). PubMed.

- Direct amide formation from unactivated carboxylic acids and amines. (n.d.). C. Liana Allen, A.

- Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. (n.d.). MDPI.

- Ester synthesis by esterific

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Buchwald–Hartwig amin

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Amide Synthesis. (n.d.). Fisher Scientific.

- US2758999A - Esterification of pyridine carboxylic acids. (n.d.).

- How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014).

- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.

- Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare.

- The synthesis of esters from carboxylic acids and their deriv

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. iajpr.com [iajpr.com]

- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Amide Synthesis [fishersci.dk]

- 14. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 15. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]